2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a unique structure combining elements of quinoline and isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with the isoquinoline moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations .
Chemical Reactions Analysis
Types of Reactions
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated tetrahydroquinoline derivatives .
Scientific Research Applications
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Share the quinoline core structure but differ in functional groups.
Isoquinoline derivatives: Similar isoquinoline core with different substituents.
Tetrahydroquinoline derivatives: Fully saturated versions of the quinoline core.
Uniqueness
What sets 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone apart is its unique combination of both quinoline and isoquinoline moieties, which may confer unique chemical and biological properties not found in simpler derivatives.
Properties
Molecular Formula |
C31H34N2O3 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl)oxy]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C31H34N2O3/c1-22(34)33-28-18-26(36-20-29(35)32-17-16-23-10-8-9-11-24(23)19-32)14-15-27(28)31(4,21-30(33,2)3)25-12-6-5-7-13-25/h5-15,18H,16-17,19-21H2,1-4H3 |
InChI Key |
SYKDYHDVCUMCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C4C3)C(CC1(C)C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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